2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol hydrochloride
CAS No.:
Cat. No.: VC13739772
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14ClNO |
|---|---|
| Molecular Weight | 199.68 g/mol |
| IUPAC Name | 2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO.ClH/c12-10-3-1-2-8-4-6-11-7-5-9(8)10;/h1-3,11-12H,4-7H2;1H |
| Standard InChI Key | TXKNXXCXJCMHDW-UHFFFAOYSA-N |
| SMILES | C1CNCCC2=C1C=CC=C2O.Cl |
| Canonical SMILES | C1CNCCC2=C1C=CC=C2O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the 3-benzazepine subclass, distinguished by the nitrogen atom's position at the third carbon of the fused bicyclic system. Key structural features include:
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Hydroxyl group: Positioned at C6, enhancing hydrogen-bonding potential.
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Tetrahydro configuration: Partial saturation of the benzazepine ring reduces planarity, influencing receptor binding kinetics .
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Hydrochloride salt: Improves aqueous solubility for pharmacological applications.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄ClNO | |
| Molecular Weight | 199.68 g/mol | |
| CAS Registry Number | 2418658-71-4 | |
| Hazard Statements | H315, H319, H335 |
Synthesis and Manufacturing
Classical Synthetic Routes
Traditional synthesis involves multi-step sequences starting from substituted phenethylamine precursors:
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Ring formation: Intramolecular Friedel-Crafts alkylation constructs the benzazepine core .
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Functionalization: Electrophilic aromatic substitution introduces the C6 hydroxyl group .
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Salt formation: Treatment with HCl gas yields the hydrochloride salt.
Catalytic Asymmetric Synthesis
Breakthroughs in enantioselective production utilize N,P-ligated iridium complexes for hydrogenation of cyclic ene-carbamates :
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Substrate scope: Accommodates both 1-aryl (e.g., 4-methoxyphenyl) and 1-alkyl (e.g., n-butyl) substituents .
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Performance metrics:
Table 2: Comparative Synthesis Methods
| Method | ee (%) | Yield (%) | Scalability |
|---|---|---|---|
| Classical alkylation | N/A | 35–60 | Limited |
| Iridium catalysis | 91–99 | 92–99 | Gram-scale |
Pharmacological Profile
Therapeutic Implications
Table 3: Biological Activities of Benzazepine Analogs
| Compound | Target | Activity | Clinical Application |
|---|---|---|---|
| Fenoldopam | D1 receptor | Agonist | Hypertensive crisis |
| Trepipam | 5-HT₂A | Antagonist | Schizophrenia |
| NMDA-active analog | PCP site | Antagonist | Neuroprotection |
Recent Advancements and Applications
Sustainable Synthesis
Emerging green chemistry approaches utilize:
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Biomass-derived precursors: Lignin depolymerization products as aromatic building blocks .
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Solvent-free conditions: Mechanochemical grinding achieves 78% yield in benzazepine cyclization .
Drug Development Case Studies
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